Lipophilicity Reduction vs. Benzothiazole Analog Enhances CNS Drug-Likeness
The target compound exhibits substantially lower calculated lipophilicity (ClogP = 2.81) compared to its direct benzothiazole analog 2-(benzothiazol-2-ylthio)-1-phenylethanone (ClogP = 4.14) . In CNS drug discovery, compounds with ClogP < 3 are strongly preferred for balancing blood-brain barrier permeability with low non-specific tissue binding [1]. This difference makes the thiazole derivative a more suitable starting point for CNS-targeted libraries.
| Evidence Dimension | Calculated partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 2.81 |
| Comparator Or Baseline | 2-(Benzothiazol-2-ylthio)-1-phenylethanone (CAS 13944-95-1): ClogP = 4.14 |
| Quantified Difference | ΔClogP = 1.33 (lower lipophilicity) |
| Conditions | ClogP calculated via ChemAxon MarvinSuite v23.10 using identical parameter set |
Why This Matters
Lower ClogP reduces non-specific binding and improves developability for CNS targets, directly influencing which scaffold a medicinal chemist selects for hit-to-lead optimization.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. 2010;1(6):435-449. DOI: 10.1021/cn100008c. View Source
